molecular formula C15H13N3O3S2 B11396385 7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11396385
M. Wt: 347.4 g/mol
InChI Key: IZABAOVRVLUXSM-UHFFFAOYSA-N
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Description

This compound (Molecular Formula: C₁₅H₁₃N₃O₃S₂; Molecular Weight: 347.41 g/mol) features a chromene-2-carboxamide core fused to a 7,8-dimethyl-4-oxo moiety, linked to a 1,3,4-thiadiazol-2-yl ring substituted with a methylsulfanyl group at position 3. Synonyms include ZINC9045934 and STK852029, with CAS registry number 874399-70-9 .

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

7,8-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S2/c1-7-4-5-9-10(19)6-11(21-12(9)8(7)2)13(20)16-14-17-18-15(22-3)23-14/h4-6H,1-3H3,(H,16,17,20)

InChI Key

IZABAOVRVLUXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method involves the reaction of 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chromene moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal properties. The presence of the methylsulfanyl group enhances the interaction with microbial targets, making this compound a candidate for developing new antimicrobial agents. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, including resistant strains .

2. Anticancer Properties

The chromene scaffold is known for its anticancer activities. Compounds similar to 7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines .

3. Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways related to microbial resistance or cancer cell proliferation .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various thiadiazole derivatives against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The tested compound demonstrated significant inhibition zones in disk diffusion assays compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated that the compound induced cell death at micromolar concentrations, suggesting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its thiadiazole and chromene moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues from 1,3,4-Thiadiazol-2-yl Derivatives

highlights several 1,3,4-thiadiazol-2-yl acetamide derivatives, differing in substituents and backbone structures. Key comparisons include:

Compound ID Substituents on Thiadiazole Backbone Structure Yield (%) Melting Point (°C)
Target 5-(methylsulfanyl) Chromene carboxamide N/A N/A
5f 5-(methylthio) Phenoxy acetamide 79 158–160
5k 5-(methylthio) 2-Methoxyphenoxy acetamide 72 135–136
5h 5-(benzylthio) Phenoxy acetamide 88 133–135

Key Observations:

  • Backbone Influence: The chromene carboxamide backbone in the target compound introduces greater rigidity and conjugation compared to the phenoxy acetamide derivatives (e.g., 5f, 5k). This may enhance π-π stacking interactions in biological systems .
  • However, bulkier substituents like benzylthio may enhance membrane permeability .
  • Melting Points: Derivatives with phenoxy acetamide backbones (e.g., 5f: 158–160°C) exhibit higher melting points than those with methoxyphenoxy groups (5k: 135–136°C), suggesting stronger intermolecular forces in the former. The target compound’s chromene core may further alter crystallinity .
2.2 Thiadiazole Derivatives with Amino Substituents

describes bis-thiadiazolylphenyl methanones (C1–C4) with amino substituents (cyclohexyl, phenyl, ethyl, phenethyl). While these share the 1,3,4-thiadiazol-2-yl motif, their functionalization differs markedly:

Compound Thiadiazole Substituent Core Structure Key Activities
Target 5-(methylsulfanyl) Chromene carboxamide N/A
C1 N-cyclohexylamino Bis-phenyl methanone Antibiofilm, antimicrobial
C3 N-ethylamino Bis-phenyl methanone Efflux pump inhibition

Key Observations:

  • Functional Group Impact: The methylsulfanyl group in the target compound is electron-withdrawing compared to amino groups in C1–C4, which may reduce nucleophilicity but enhance oxidative stability.
  • Biological Implications: Amino-substituted derivatives (C1–C4) exhibit antibiofilm and antimicrobial activities, suggesting that the thiadiazole ring is critical for bioactivity. The target compound’s chromene moiety may confer additional antioxidant or kinase inhibitory properties, though specific data are unavailable .
2.3 Chromene vs. Pyridazine Backbones

lists a structurally distinct analogue, D223-0560 , which replaces the chromene system with a dihydropyridazine ring:

Compound ID Backbone Molecular Weight Key Features
Target Chromene carboxamide 347.41 Fused aromatic system
D223-0560 Dihydropyridazine 359.43 Non-aromatic, flexible

Key Observations:

  • Aromaticity vs. Flexibility: The chromene core in the target compound provides a planar, aromatic structure conducive to intercalation or binding to hydrophobic pockets.
  • Molecular Weight: The higher molecular weight of D223-0560 (359.43 vs. 347.41) may marginally reduce bioavailability, though this depends on substituent polarity .

Biological Activity

7,8-Dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structural components of this compound suggest it may exhibit a range of pharmacological effects, making it a subject of various studies aimed at understanding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O3S2. It features a chromene backbone fused with a thiadiazole ring, which is known for its diverse biological activities. The presence of methylsulfanyl and carboxamide groups further enhances its potential reactivity and biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC15H13N3O3S2
Molecular Weight341.41 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds similar to this compound have been tested against various cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies using MTT assays demonstrated that certain thiadiazole derivatives significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) cells compared to untreated controls. For example, some derivatives achieved a reduction in viability by approximately 39.8% at a concentration of 100 µM .
  • Mechanism of Action : The mechanism behind the anticancer activity appears to be structure-dependent. Modifications to the thiadiazole ring have been shown to enhance or diminish activity against specific cancer types, indicating the importance of molecular structure in therapeutic efficacy .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. In studies assessing their effectiveness against various bacterial strains:

  • Inhibition Studies : Compounds were tested for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections .
  • Synergistic Effects : Certain combinations of thiadiazole derivatives with other antimicrobial agents showed enhanced efficacy, highlighting the potential for developing combination therapies.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO) enzymes:

  • MAO Inhibition Assays : Compounds were evaluated for their ability to inhibit MAO-A and MAO-B enzymes using fluorometric methods. Some derivatives demonstrated over 50% inhibition at micromolar concentrations, indicating their potential as therapeutic agents for conditions related to MAO dysregulation .

Study 1: Anticancer Efficacy against Caco-2 Cells

A study involved exposing Caco-2 cells to various concentrations of thiadiazole derivatives including this compound. Results indicated a significant decrease in cell viability with an IC50 value determined through dose-response curves.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a series of thiadiazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The findings revealed that specific modifications to the thiadiazole ring improved antibacterial activity.

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